molecular formula C17H26N4O2 B5362269 (3S*,4S*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinyl)-3-pyrrolidinol

Número de catálogo B5362269
Peso molecular: 318.4 g/mol
Clave InChI: GVCWDBFBEPUODJ-HOTGVXAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S*,4S*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinyl)-3-pyrrolidinol is a synthetic compound that belongs to the class of pyrrolidinols. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mecanismo De Acción

The mechanism of action of (3S*,4S*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinyl)-3-pyrrolidinol is not fully understood. However, several studies have suggested that this compound may exert its antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce fibrosis in animal models. Additionally, this compound has been reported to exhibit anti-angiogenic activity by inhibiting the VEGF signaling pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (3S*,4S*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its potent antitumor activity, anti-inflammatory, anti-fibrotic, and anti-angiogenic properties. However, the limitations of using this compound include its poor solubility in water and its potential toxicity.

Direcciones Futuras

Several future directions for (3S*,4S*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinyl)-3-pyrrolidinol include optimizing the synthesis method for higher yields, improving its solubility, and investigating its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in vivo.

Métodos De Síntesis

The synthesis of (3S*,4S*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The initial step involves the synthesis of 4-(4-morpholinyl) pyrrolidin-3-one, which is then reacted with 4-cyclopentyl-2-pyrimidinamine to form this compound. This synthesis method has been reported in several research papers and has been optimized for higher yields.

Aplicaciones Científicas De Investigación

(3S*,4S*)-1-(4-cyclopentyl-2-pyrimidinyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been reported to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to possess anti-inflammatory, anti-fibrotic, and anti-angiogenic properties, making it a potential candidate for the treatment of various diseases.

Propiedades

IUPAC Name

(3S,4S)-1-(4-cyclopentylpyrimidin-2-yl)-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c22-16-12-21(11-15(16)20-7-9-23-10-8-20)17-18-6-5-14(19-17)13-3-1-2-4-13/h5-6,13,15-16,22H,1-4,7-12H2/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCWDBFBEPUODJ-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NC=C2)N3CC(C(C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C2=NC(=NC=C2)N3C[C@@H]([C@H](C3)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.